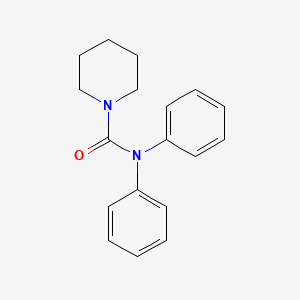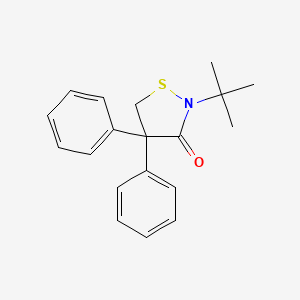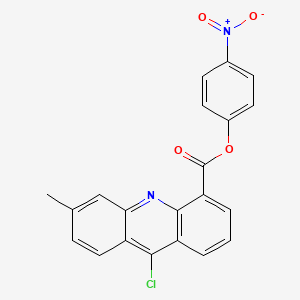
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is a chemical compound with the molecular formula C7H4ClIO2. It is known for its unique structure, which includes an iodine atom bonded to an aromatic ring, making it a valuable reagent in organic synthesis. This compound is often used in various chemical reactions due to its ability to act as an oxidizing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride typically involves the reaction of 2-iodobenzoic acid with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) to convert 2-iodobenzoic acid into the corresponding acid chloride, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alcohols: For oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of primary alcohols typically yields aldehydes, while secondary alcohols yield ketones .
Aplicaciones Científicas De Investigación
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential use in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride exerts its effects involves the transfer of an oxygen atom to the substrate, facilitating oxidation. The iodine atom in the compound plays a crucial role in this process, acting as an electron acceptor and enabling the formation of the oxidized product .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodosobenzoic acid: Another iodine-containing compound used as an oxidizing agent.
1-Hydroxy-1,2-benziodoxole-3(1H)-one: Similar structure but with a hydroxyl group instead of a chloride.
Uniqueness
3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is unique due to its high reactivity and stability, making it a versatile reagent in various chemical reactions. Its ability to act as both an oxidizing agent and a substrate for substitution reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
73698-48-3 |
|---|---|
Fórmula molecular |
C7H4ClIO2 |
Peso molecular |
282.46 g/mol |
Nombre IUPAC |
7-iodonia-8-oxabicyclo[4.3.0]nona-1,3,5-trien-9-one;chloride |
InChI |
InChI=1S/C7H4IO2.ClH/c9-7-5-3-1-2-4-6(5)8-10-7;/h1-4H;1H/q+1;/p-1 |
Clave InChI |
NNAOTJUNPWKNLV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)O[I+]2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)



![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)


